

Spectroscopic Profile of 2-Phenylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **2-phenylpyridine** (CAS No. 1008-89-5), a vital heterocyclic building block in medicinal chemistry and materials science. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following sections summarize the essential spectroscopic data for **2-phenylpyridine**, facilitating structural elucidation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **2-phenylpyridine**. The data presented here were obtained in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Table 1: ¹H NMR Spectroscopic Data for **2-Phenylpyridine**

Chemical Shift (δ)	Multiplicity	Number of Protons	Assignment
8.66 - 8.70	d (doublet)	1H	Pyridine H6
7.98	m (multiplet)	2H	Phenyl H2', H6'
7.64 - 7.66	m (multiplet)	2H	Pyridine H3, H4
7.38 - 7.44	m (multiplet)	2H	Phenyl H3', H5'
7.14	m (multiplet)	2H	Pyridine H5, Phenyl H4'

Data sourced from a 400 MHz spectrum in CDCl₃. Assignment is based on typical chemical shifts and coupling patterns for substituted aromatic rings.

Table 2: ¹³C NMR Spectroscopic Data for **2-Phenylpyridine**

Chemical Shift (δ) ppm	Assignment
157.4	Pyridine C2
149.6	Pyridine C6
139.4	Phenyl C1'
136.7	Pyridine C4
128.9	Phenyl C3', C5'
128.7	Phenyl C2', C6'
126.9	Phenyl C4'
122.1	Pyridine C5
120.6	Pyridine C3

Data sourced from a 101 MHz spectrum in CDCl₃.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups and vibrational modes within the molecule. The following table lists characteristic absorption bands for **2-phenylpyridine**.

Table 3: FTIR Spectral Data for 2-Phenylpyridine

Wavenumber (cm⁻¹)	Intensity	Vibrational Mode Assignment
3034	Medium	Aromatic C-H Stretch
1599	Strong	C=C Aromatic Ring Stretch
1580	Strong	C=N Aromatic Ring Stretch
1470	Strong	C=C Aromatic Ring Stretch
1413	Medium	In-plane C-H Bend
752	Strong	Out-of-plane C-H Bend (Orthodisubstituted)
732	Strong	Out-of-plane C-H Bend

Note: This data is representative for the **2-phenylpyridine** scaffold, based on the spectrum of a closely related organometallic complex.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of **2-phenylpyridine**. The data below corresponds to Electron Ionization (EI) mass spectrometry.

Table 4: Mass Spectrometry Data for 2-Phenylpyridine

m/z	Relative Intensity (%)	Assignment
155	99.99	[M] ⁺ (Molecular Ion)
154	100.00 (Base Peak)	[M-H]+
77	18.20	[C ₆ H ₅] ⁺ (Phenyl cation)

The molecular weight of **2-phenylpyridine** is 155.20 g/mol .[3] The mass spectrum shows a prominent molecular ion peak at m/z 155.[4]

Experimental Protocols

The following are generalized yet detailed protocols for acquiring the spectroscopic data presented above. These methods are standard for the analysis of solid organic compounds like **2-phenylpyridine**.

NMR Spectroscopy Protocol

- Sample Preparation: Accurately weigh 5-25 mg of 2-phenylpyridine for ¹H NMR or 20-50 mg for ¹³C NMR.[2]
- Dissolution: Transfer the sample to a clean, dry vial and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[2] Ensure complete dissolution, using gentle vortexing if necessary.
- Filtration and Transfer: To remove any particulate matter which can degrade spectral quality, filter the solution through a pipette with a small glass wool plug directly into a clean 5 mm NMR tube.
- Internal Standard: If quantitative analysis or precise chemical shift referencing is needed, a small amount of an internal standard like Tetramethylsilane (TMS) can be added. For most modern spectrometers, the residual solvent peak can be used for calibration.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
 - Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.
 - Shimming: The magnetic field homogeneity is optimized (shimmed) to achieve sharp,
 symmetrical peaks. This can be an automated or manual process.
 - Tuning: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal sensitivity.

 Acquisition: Set the appropriate experimental parameters (e.g., number of scans, pulse sequence, relaxation delay) and acquire the data.

Infrared (IR) Spectroscopy Protocol

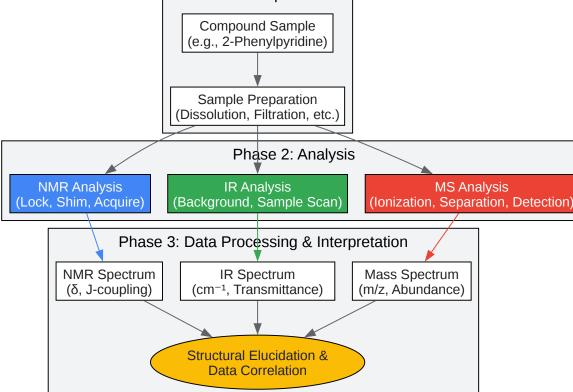
This protocol describes the thin solid film method, suitable for non-volatile solids.

- Sample Preparation: Place a small amount (approx. 10-50 mg) of solid 2-phenylpyridine into a small vial.
- Dissolution: Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to completely dissolve the solid.[5]
- Film Deposition: Using a pipette, transfer one or two drops of the solution onto the surface of a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).[5]
- Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid compound should remain on the plate. The quality of the film can be visually inspected; it should be translucent.[5]
- Data Acquisition:
 - Place the salt plate into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty beam path.
 - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
 - If peaks are too intense (saturated), the film is too thick and should be remade with a more dilute solution. If peaks are too weak, add another drop of the solution and re-dry.[5]
- Cleaning: After analysis, clean the salt plate thoroughly with a suitable solvent and return it to a desiccator to prevent fogging from atmospheric moisture.

Mass Spectrometry Protocol

Foundational & Exploratory

This protocol outlines a general procedure for Electron Ionization (EI) Mass Spectrometry, often coupled with Gas Chromatography (GC-MS).


- Sample Preparation: Prepare a dilute solution of **2-phenylpyridine** in a volatile organic solvent (e.g., methanol or acetonitrile).
- Sample Introduction: The sample is introduced into the mass spectrometer. In a GC-MS system, the sample is first injected into the gas chromatograph, where it is vaporized and separated from the solvent and any impurities. The separated compound then enters the ion source.
- Ionization: In the ion source, the gaseous sample molecules are bombarded with a highenergy beam of electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]+).
- Fragmentation: The high energy of the ionization process causes the molecular ion to be in a high-energy state, leading to its fragmentation into smaller, characteristic charged fragments and neutral radicals.
- Mass Analysis: The positively charged ions (both the molecular ion and fragment ions) are
 accelerated by an electric field and directed into a mass analyzer. The analyzer (e.g., a
 quadrupole or magnetic sector) separates the ions based on their mass-to-charge (m/z)
 ratio.
- Detection: A detector at the end of the mass analyzer records the abundance of ions at each m/z value. The resulting data is plotted as a mass spectrum, with m/z on the x-axis and relative abundance on the y-axis. The most abundant ion is assigned a value of 100% and is known as the base peak.

Workflow Visualization

The following diagram illustrates the generalized workflow for the spectroscopic analysis of a chemical compound such as **2-phenylpyridine**.

General Spectroscopic Analysis Workflow Phase 1: Preparation

Click to download full resolution via product page

A generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Pyridine, 2-phenyl- [webbook.nist.gov]
- 2. Preparation of Fac-Tris(2-Phenylpyridinato) Iridium(III) PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Phenylpyridine | C11H9N | CID 13887 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Phenylpyridine, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 5. iopenshell.usc.edu [iopenshell.usc.edu]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Phenylpyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b120327#spectroscopic-data-of-2-phenylpyridine-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com